ドラコルホジン
概要
説明
Dracorhodin is the main component in sanguis draconis, a flavylium compound belonging to the anthocyanin family . It is a major ingredient of dragon’s blood and has been used as a medicine to treat chronic wounds, such as diabetic foot .
Synthesis Analysis
Dracorhodin perchlorate inflammation-targeted emulsion gel was synthesized for wound repair and compared with non-targeted emulsion gel on rat wounds . The inflammation-targeted emulsion gels had better transdermal penetration .
Molecular Structure Analysis
Dracorhodin has a molecular formula of C17H14O3 and a molecular weight of 266.29 . It is a flavylium compound belonging to the anthocyanin family .
Chemical Reactions Analysis
Dracorhodin Perchlorate (DP) is effective for treating Diabetic Foot Ulcer (DFU), but the potential mechanisms need to be investigated . The mechanisms underlying the acceleration of wound healing in DFU by the topical application of DP were explored through the combination of metabolomics and network pharmacology .
Physical and Chemical Properties Analysis
Dracorhodin has a molecular formula of C17H14O3 and a molecular weight of 266.29 . It is a flavylium compound belonging to the anthocyanin family .
科学的研究の応用
ドラコルホジン:科学研究における応用に関する包括的な分析
ドラコルホジンは、科学研究においていくつかのユニークな応用を持つ生物活性化合物です。以下は、さまざまな分野におけるその応用に関する詳細な分析です。
薬物送達システム: この化合物は、特に炎症を標的とする薬剤として、薬物送達システムにおける可能性を探求されてきました。 これにより、治療薬を炎症組織に効率的に送達することができ、治癒過程を促進します .
皮膚科における応用: 皮膚科では、ドラコルホジン過塩素酸塩は線維芽細胞の増殖を促進し、血管新生を促進する能力があるため、皮膚の再生やさまざまな皮膚疾患の治療に用いられる可能性があります .
抗炎症特性: ドラコルホジンは抗炎症特性を示し、炎症性疾患の治療に適した候補となっています。 炎症を標的とするその作用機序は、現在も研究中です .
コラーゲン合成: この化合物はコラーゲンの合成を助けます。これは、組織の修復と再生に不可欠です。 この応用は、創傷治癒を超えて、より広範な組織工学研究にまで及びます .
細胞メカニズム: ドラコルホジンの細胞メカニズムに関する研究は、細胞の増殖や移動など、さまざまな細胞プロセスにおけるその役割を明らかにしました。これらは、組織の修復と再生に不可欠です .
これらの応用はそれぞれ、科学研究におけるドラコルホジンの汎用性と可能性を示しています。継続的な研究により、この化合物の新しい用途と作用機序が明らかになり続けています。
各応用に関する詳細については、提供された参考文献を参照してください。
Frontiers | Combined metabolomics and network pharmacology to elucidate … Pharmacodynamics of Dracorhodin Perchlorate and Its Inflammation … - MDPI Pharmacodynamics of Dracorhodin Perchlorate and Its Inflammation … <a aria-label="2: Pharmacodynamics of Dracorhodin Perchlorate and Its Inflammation …" data-citationid="4275ccee-dbdf-48fb-bfd2-373ce1
作用機序
The mechanism of dracorhodin perchlorate for the repair of rat skin wounds was investigated . The recovery of the wound from the dracorhodin perchlorate inflammation targeted emulsion gel group was better than that of the dracorhodin perchlorate inflammation non-targeted emulsion gel group . The mechanism might be related to the promotion of the expression of EGF and bFGF in tissues .
Safety and Hazards
将来の方向性
The therapeutic effect of dracorhodin perchlorate inflammation-targeted emulsion gel was compared with that of non-targeted emulsion gel on rat wounds . The results proved that dracorhodin perchlorate had a repairing effect on rat skin wounds . This opens up future directions for the use of dracorhodin perchlorate in wound healing treatments .
特性
IUPAC Name |
5-methoxy-6-methyl-2-phenylchromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-14(18)10-16-13(17(11)19-2)8-9-15(20-16)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZJPQIEFFTIEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=C(OC2=CC1=O)C3=CC=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20214526 | |
Record name | Dracorhodin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20214526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
643-56-1 | |
Record name | Dracorhodin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dracorhodin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234485 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dracorhodin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20214526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DRACORHODIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4TSX5M53X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dracorhodin perchlorate impact human melanoma A375-S2 cells?
A1: [] Dracorhodin perchlorate induces cell death in A375-S2 cells primarily through the apoptotic pathway. This process involves the activation of caspases -3, -8, -9, and -10, leading to the degradation of key substrates like the inhibitor of caspase-activated DNase and poly (ADP-ribose) polymerase. The compound also disrupts the balance of pro-apoptotic and anti-apoptotic proteins by upregulating the Bax/Bcl-2 ratio. Moreover, dracorhodin perchlorate activates p38/JNK MAPKs and modulates the PI3K/AKT signaling pathway, ultimately contributing to cell death. []
Q2: What role does dracorhodin perchlorate play in wound healing?
A2: [] Research suggests that dracorhodin perchlorate promotes wound healing by enhancing several key processes. It stimulates the proliferation of fibroblasts, cells crucial for collagen production and wound closure. Additionally, the compound enhances angiogenesis, the formation of new blood vessels, which is essential for supplying nutrients and oxygen to the healing tissue. [, ] Furthermore, it has been observed to increase the expression of epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF) in wound tissues, further contributing to its wound healing properties. []
Q3: How does dracorhodin perchlorate influence human renal proximal tubular epithelial cells (HKC cells) under high glucose conditions?
A3: [] In HKC cells exposed to high glucose, a condition mimicking diabetic nephropathy, dracorhodin perchlorate exhibits a protective effect by suppressing the expression of connective tissue growth factor (CTGF) and fibronectin (FN). These proteins are implicated in the development of renal fibrosis, a hallmark of diabetic nephropathy. This suggests a potential therapeutic role for dracorhodin perchlorate in preventing or treating diabetic nephropathy. [, ]
Q4: Does dracorhodin perchlorate impact human bladder cancer T24 cells?
A4: [] Yes, dracorhodin perchlorate has been shown to induce apoptosis in human bladder cancer T24 cells in a time-dependent manner. This apoptotic effect is linked to the activation of caspase-3 and the downregulation of antiapoptotic proteins, including Bcl-2, Bcl-X L , and survivin. []
Q5: Can dracorhodin perchlorate affect human premyelocytic leukemia HL-60 cells?
A5: [] Dracorhodin perchlorate has been shown to induce apoptosis in HL-60 cells via the upregulation of Bax, activation of caspases, and modulation of the ERK/p38/JNK MAPK pathways. []
Q6: What is the molecular formula and weight of dracorhodin?
A6: Dracorhodin has the molecular formula C18H18O7 and a molecular weight of 346.33 g/mol.
Q7: Is there spectroscopic data available for dracorhodin?
A7: Yes, dracorhodin has been characterized using various spectroscopic techniques, including UV/visible spectroscopy, NMR, and ESI/MS. [] For instance, its UV/visible spectrum exhibits a maximum absorbance at specific wavelengths depending on the pH, which is characteristic of its flavylium structure. []
Q8: How does the particle size of dragon's blood powder influence dracorhodin's dissolution and stability?
A8: [, , ] Studies have shown that ultrafine grinding of dragon's blood resin can significantly impact the stability and dissolution of dracorhodin. While ultrafine powders exhibit better dissolution rates compared to coarser powders, excessive grinding can negatively affect stability, particularly under high-temperature conditions. Therefore, an optimal particle size is crucial for maximizing both dissolution and stability. [, , ]
Q9: What analytical techniques are commonly used for the quantification of dracorhodin?
A9: High-performance liquid chromatography (HPLC) is widely employed for the quantitative determination of dracorhodin in various matrices, including dragon's blood resin and pharmaceutical formulations. [, , , , , , , , , , , , , , , ] Thin-layer chromatography (TLC) coupled with scanning densitometry is another technique used for this purpose. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。